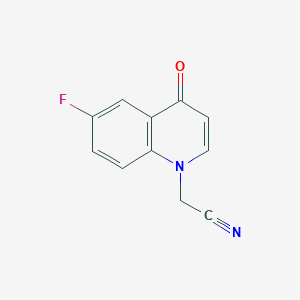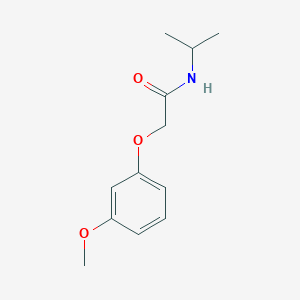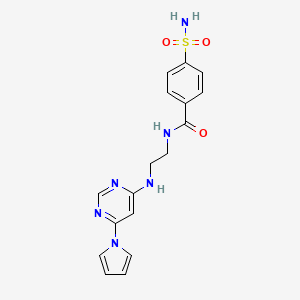
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including diabetes, obesity, and cancer.
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
The pyrimidine moiety, which is a core part of the compound , has been utilized in the design of structures with significant pharmacological activities. Specifically, pyrimidine derivatives have demonstrated anti-fibrotic activities . They have been evaluated against immortalized rat hepatic stellate cells, where certain derivatives showed better anti-fibrotic activities than known drugs like Pirfenidone . This suggests that our compound could potentially be developed into novel anti-fibrotic drugs.
Anticancer Properties
Pyrimidine derivatives are also known for their anticancer properties . The structure of the compound allows it to inhibit Aurora kinase A (AURKA), which is crucial for cancer cell proliferation and survival. Inhibitors of AURKA can reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in cancer cells . This makes the compound a candidate for the development of new anticancer chemotherapeutic agents.
Antimicrobial Activity
Compounds with a pyrimidine base have been studied for their antimicrobial activity . They have been found effective against various strains of microorganisms, making them a valuable class of bioactive heterocyclic compounds with a broad range of biological activities . The compound could be a part of new antibacterial agents with mechanisms of action different from traditional antibiotics.
Aurora Kinase A Inhibition
The compound’s ability to bind well to AURKA has been demonstrated through in silico docking studies. By inhibiting AURKA activity, it can effectively reduce the phosphorylation of this kinase, which is a promising target for anticancer drug development .
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities. It serves as a building block in medicinal chemistry for constructing libraries of novel compounds that could be screened for various pharmacological activities .
Electrosynthesis
In the field of organic synthesis, the compound can be involved in electrosynthesis processes. It can participate in electrochemical reductive cross-coupling reactions, which are important for the mild and efficient formation of carbon-carbon bonds in the synthesis of diazaaromatic compounds .
Propiedades
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c18-27(25,26)14-5-3-13(4-6-14)17(24)20-8-7-19-15-11-16(22-12-21-15)23-9-1-2-10-23/h1-6,9-12H,7-8H2,(H,20,24)(H2,18,25,26)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJWCPCIZASHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

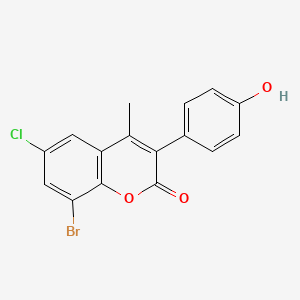

![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2860761.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide](/img/structure/B2860762.png)
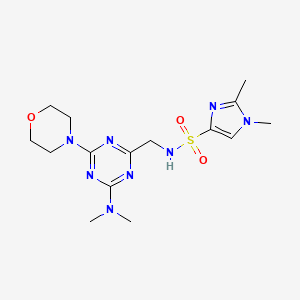
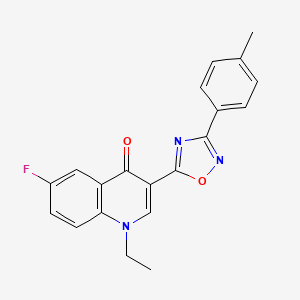
![9-Azabicyclo[3.3.2]decane;hydrochloride](/img/structure/B2860766.png)
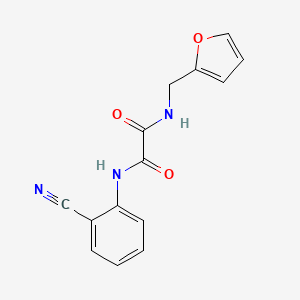
![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2860768.png)
![4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2860769.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860770.png)

